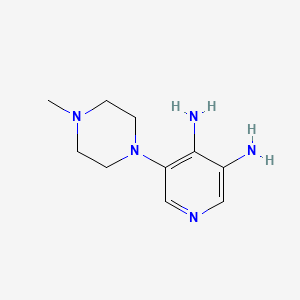![molecular formula C10H7F3N4O2 B8362637 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid](/img/structure/B8362637.png)
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with an amino group, a trifluoromethyl group on the pyridine ring, and a carboxylic acid group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines.
Pd-Catalyzed Amination: The key step involves a palladium-catalyzed amination reaction.
Formation of Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazole derivatives.
Scientific Research Applications
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and ligands for metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and materials science for its unique electronic properties.
Mechanism of Action
The mechanism by which 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(5-trifluoromethyl-pyridin-2-yl)-pyrazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
5-Amino-1-(5-trifluoromethyl-pyridin-2-yl)-pyrazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which provide a balance of electronic properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C10H7F3N4O2 |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7F3N4O2/c11-10(12,13)5-1-2-7(15-3-5)17-8(14)6(4-16-17)9(18)19/h1-4H,14H2,(H,18,19) |
InChI Key |
VJRNJLRULILKIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C(=C(C=N2)C(=O)O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
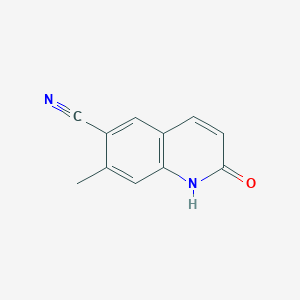
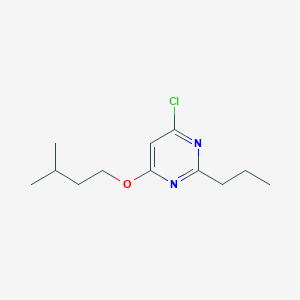
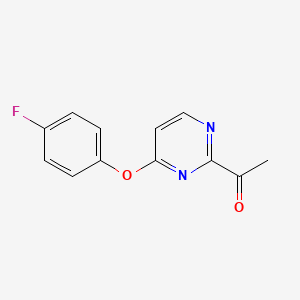
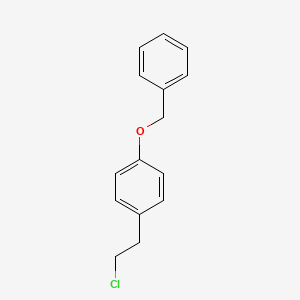
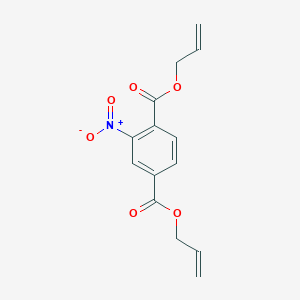
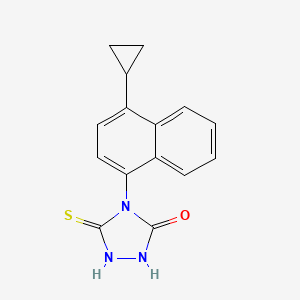
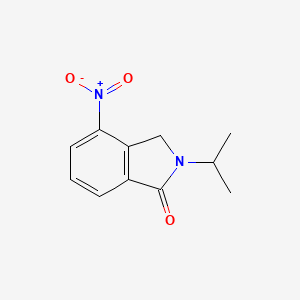
![6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8362591.png)
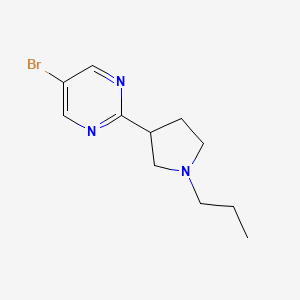
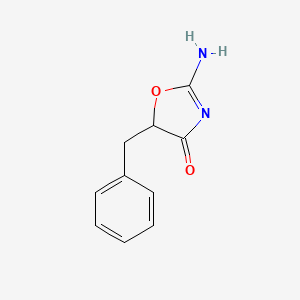
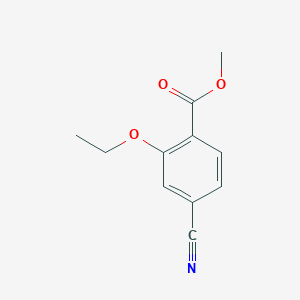
![2-[4-Methoxy-2-methoxycarbonylphenoxy]-1-nitrobenzene](/img/structure/B8362608.png)
![2-[4-(1-Methyl-3-pyridin-4-yl-1H-pyrazol-4-yl)-phenoxymethyl]-quinoline](/img/structure/B8362616.png)
